Ethylenediamine dihydroiodide
Description
Contextual Significance in Modern Chemical Science
Ethylenediamine (B42938) dihydroiodide holds considerable significance in various domains of modern chemical science, primarily owing to its role as a source of both iodide and the ethylenediamine cation.
In the field of materials science , EDDI is a precursor for organohalide-based perovskites, which are critical materials for solar cell applications. cymitquimica.comchemicalbook.com The organic-inorganic perovskites, with the general formula RNH3PbX3 (where X is a halide), are central to the light absorption layer in perovskite solar cells. greyhoundchrom.com Modifying the components of these structures is key to optimizing properties like band gap and power conversion efficiency. chemicalbook.comgreyhoundchrom.com Specifically, research has shown that incorporating the ethylenediamine (EDA) cation by using EDDI can stabilize the α-phase of cesium lead triiodide (α-CsPbI3), a desirable all-inorganic perovskite, preventing its degradation and enhancing solar cell performance and reliability. nih.gov
In organic synthesis , EDDI serves as a versatile reagent and catalyst ligand. cymitquimica.comsmolecule.com It is used in the synthesis of complex organic molecules and can act as a precursor for other valuable compounds like heterocycles. smolecule.com As a diamine halide, it participates in copper-catalyzed halogen exchange reactions, a fundamental transformation in synthetic chemistry for creating aryl halides. frontiersin.org
In coordination chemistry , the ethylenediamine moiety is a well-known bidentate ligand, forming stable complexes with various metal ions. The study of tris(ethylenediamine)cobalt(III) complexes, for instance, was foundational in the development of coordination chemistry. iucr.org The dihydroiodide salt provides a convenient source of the ethylenediamine ligand for synthesizing such coordination compounds. smolecule.com
Historical Perspectives on Diamine Halide Salt Research
The study of diamine halide salts is rooted in the broader history of amine chemistry and coordination compounds. Aromatic diazonium salts were first discovered by Peter Griess in 1858, which opened the door to a wide range of chemical transformations. nih.gov Foundational work on coordination chemistry by Alfred Werner, particularly involving complexes with ethylenediamine, demonstrated the structural possibilities of metal-amine compounds. iucr.org
The industrial synthesis of ethylenediamine itself, developed in the mid-20th century via the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849), provided the necessary chemical base for producing various derivatives, including its halide salts. The exploration of these salts was driven by the need for stable, handleable forms of diamines and halides for various applications.
Early research into diamine dihalides focused on their synthesis and fundamental structural characterization. For example, the crystal structures of related compounds like ethylenediamine dihydrochloride (B599025) and hexamethylenediamine (B150038) dihydroiodide were determined using techniques such as Patterson methods and Fourier synthesis. koreascience.kr These structural studies provided crucial insights into molecular conformation, hydrogen bonding patterns, and the nature of the chemical bonds within these salts. koreascience.krnih.gov This fundamental research laid the groundwork for understanding how these salts behave at a molecular level, informing their later application in more complex areas like materials science and catalysis. nih.gov The investigation into polyamine-based receptors for halide recognition also has a long history, with these molecules being among the first and most studied synthetic receptors for halides in both solid and solution states. acs.org
Interactive Data Table: Chemical Properties and Identifiers
Below is a summary of the key chemical identifiers and properties for Ethylenediamine Dihydroiodide.
| Property | Value | Source |
| IUPAC Name | Ethane-1,2-diamine dihydroiodide | wikipedia.org |
| CAS Number | 5700-49-2 | cymitquimica.com |
| Molecular Formula | C₂H₁₀I₂N₂ | wikipedia.org |
| Molecular Weight | 315.92 g/mol | nih.gov |
| Appearance | White to light yellow crystalline powder | wikipedia.orgcymitquimica.com |
| Solubility | Soluble in water | cymitquimica.comchemicalbook.com |
| Structure | Ethylenediammonium dication [C₂H₄(NH₃)₂]²⁺ with two iodide anions | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5700-49-2 |
|---|---|
Molecular Formula |
C2H9IN2 |
Molecular Weight |
188.01 g/mol |
IUPAC Name |
ethane-1,2-diamine;hydroiodide |
InChI |
InChI=1S/C2H8N2.HI/c3-1-2-4;/h1-4H2;1H |
InChI Key |
LTALGLGRMHWWKA-UHFFFAOYSA-N |
SMILES |
C(CN)N.I.I |
Canonical SMILES |
C(CN)N.I |
Other CAS No. |
5700-49-2 |
Pictograms |
Irritant |
Related CAS |
107-15-3 (Parent) |
Synonyms |
1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |
Origin of Product |
United States |
Synthetic Methodologies for Ethylenediamine Dihydroiodide
Classical and Emerging Synthetic Pathways
The synthesis of ethylenediamine (B42938) dihydroiodide can be approached through both traditional and more recently developed routes. These pathways primarily involve either the direct reaction of the base with an acid or the generation of the acidic component within the reaction mixture itself.
Direct Neutralization and Acid-Base Reaction Routes
The most straightforward and classical method for synthesizing ethylenediamine dihydroiodide is through a direct acid-base neutralization reaction. smolecule.com This process involves reacting ethylenediamine (C₂H₄(NH₂)₂), a strong organic base, with hydroiodic acid (HI), a strong acid. wikipedia.org The reaction is typically carried out in a stoichiometric ratio of 1:2, ensuring that both amine groups on the ethylenediamine molecule are protonated to form the ethylenediammonium dication [C₂H₄(NH₃)₂]²⁺.
This reaction is typically performed in an aqueous solution. google.com The resulting salt, this compound, can then be isolated as a crystalline solid by evaporating the solvent under controlled conditions. smolecule.com Key parameters for this synthesis include maintaining anhydrous conditions to prevent side reactions and controlling the temperature to avoid the sublimation of iodine. The transformation from the liquid ethylenediamine to the solid crystalline salt represents a significant change in physical properties, driven by the protonation of the amino groups.
In Situ Generation of Hydrogen Iodide Precursors
To circumvent the direct use of hydroiodic acid, which can be expensive or hazardous, methods have been developed to generate the hydrogen iodide precursor in situ. google.com These emerging pathways often involve the reduction of elemental iodine in the presence of ethylenediamine.
One notable process involves reacting elemental iodine with a reducing agent like hydrazine (B178648) hydrate (B1144303) in an aqueous medium. google.com The hydrazine reduces the iodine to iodide ions (I⁻), which then form hydroiodic acid in the aqueous environment. This acid is immediately neutralized by the ethylenediamine present in the reaction vessel. google.com This method is advantageous as it is a one-step process that uses elemental iodine directly. google.com Other potential systems for the in situ generation of anhydrous HI, which could be adapted for this synthesis, include the reaction of iodine with thiols or the use of rhodium catalysts to generate HI from H₂ and I₂. chemistryviews.orgnih.gov
Catalytic Approaches in this compound Synthesis
Catalysis offers sophisticated routes to synthesize this compound, often providing higher efficiency, milder reaction conditions, and improved safety profiles compared to non-catalytic methods.
Platinum-Catalyzed Hydrogenation-Iodination Routes
A significant catalytic approach involves the use of platinum to facilitate the reaction between hydrogen (H₂) and iodine (I₂), generating hydrogen iodide in situ. patsnap.com This HI then reacts with ethylenediamine in the same vessel to produce the desired salt. patsnap.com Platinum catalysts, such as platinum black, are highly effective for hydrogenation reactions. patsnap.comsigmaaldrich.com
In this process, elemental iodine, ethylenediamine, and a platinum black catalyst are placed in a high-pressure reactor. patsnap.com The system is purged with nitrogen before being charged with hydrogen gas. patsnap.com The catalyst's surface facilitates the cleavage of the H-H bond and the reaction with iodine to form HI. patsnap.comlibretexts.org This method avoids the need to handle corrosive hydroiodic acid directly and can improve product yield and purity. patsnap.com
| Parameter | Value |
|---|---|
| Catalyst | Platinum Black (Pt) |
| Temperature | 50 - 80°C |
| Pressure | 0.5 - 2.5 MPa |
| Catalyst Loading | 0.5 - 1.0 wt% relative to I₂ |
Reductant-Mediated One-Step Halogenation
Reductant-mediated one-step halogenation provides a direct and efficient route from elemental iodine to the final product. A key example of this approach is a process patented in the United States, which utilizes hydrazine as the reductant. google.com
The reaction mechanism proceeds through several concurrent steps:
Reduction of I₂ : Hydrazine reduces elemental iodine to iodide ions (I⁻), generating HI in situ.
Amine Complexation : The newly formed HI instantaneously reacts with the ethylenediamine base to form the stable this compound salt. google.com
This process is advantageous because it is a simple, one-step reaction that can be performed in an open vessel, though cooling is recommended. google.com It eliminates the need for a separate step to produce hydroiodic acid, making it safer and less expensive than prior art methods. google.com The reaction is instantaneous and produces a high-quality product upon evaporation of the solvent. google.com
| Reactant | Example Quantity | Role |
|---|---|---|
| Ethylenediamine | 120 grams | Base |
| Iodine | 507.6 grams | Iodine Source |
| 35% Hydrazine Hydrate Solution | 91.43 grams | Reducing Agent |
| Water | 800 mL | Solvent |
Optimization Strategies and Purity Characterization in Synthesis
Optimizing the synthesis of this compound is crucial for achieving high yield and purity, which are essential for its applications. Purity is typically confirmed using a combination of classical and modern analytical techniques.
Optimization strategies often focus on controlling reaction conditions. For direct neutralization, maintaining a cool temperature and using anhydrous conditions are critical to prevent side reactions and iodine sublimation. For catalytic methods, optimization involves adjusting temperature, pressure, and catalyst loading to maximize conversion and selectivity. patsnap.com In the reductant-mediated process, controlled, alternating addition of the hydrazine solution and iodine can manage the reaction rate and temperature, leading to high-quality crystals after a final evaporation step at approximately 125°C. google.com
Purity characterization is a vital final step. Standard methods include:
Argentometric Titration : This classical titration method is used to quantify the iodide ion content, ensuring the correct stoichiometric ratio of iodide to the ethylenediammonium cation.
Total Nitrogen Analysis : The Kjeldahl method or similar techniques can be used to determine the total nitrogen content, which verifies the amount of ethylenediamine in the final product.
High-Performance Liquid Chromatography (HPLC) : Techniques like Size Exclusion HPLC (SE-HPLC) can be used to assess the purity of the final product and identify any unreacted starting materials or byproducts. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be employed to confirm the chemical structure of the compound and ensure the absence of impurities. acs.orggoogle.com
A purity of over 98% is often required for commercial and research applications.
Analytical Techniques for Product Purity Validationpatsnap.com
To ensure the quality and purity of synthesized this compound, specific analytical techniques are employed. These methods are crucial for quantifying the active components and verifying that the final product meets required specifications, which typically demand a purity of 98% or higher. avantorsciences.com
The primary techniques for purity validation are argentometric titration and total nitrogen analysis. avantorsciences.com
Argentometric Titration: This is a quantitative analytical method used to determine the iodide content in the compound. In this titration, a solution of the sample is titrated with a standardized solution of silver nitrate (B79036). The silver ions react with the iodide ions to form a precipitate of silver iodide. The endpoint of the titration, which indicates the complete precipitation of iodide, allows for the calculation of the iodide percentage in the original sample, thereby confirming a critical aspect of its purity.
Total Nitrogen Analysis: This technique is used to determine the amount of nitrogen present in the compound, which directly relates to the quantity of the ethylenediamine component. avantorsciences.com Methods like the Kjeldahl method or other spectrophotometric procedures involve the digestion of the organic compound to convert the nitrogen into a measurable form, such as ammonia (B1221849) or nitrate. hach.comhelsinki.finih.gov The subsequent quantification of this form allows for the calculation of the total nitrogen content, providing a measure of the purity with respect to the organic base portion of the salt. avantorsciences.com
Interactive Data Table: Purity Validation Techniques
| Analytical Technique | Principle | Typical Purity Level Reported |
| Argentometric Titration | Precipitation titration with silver nitrate to quantify the iodide ion (I⁻) content. avantorsciences.com | ≥98.0% |
| Total Nitrogen Analysis | Digestion and subsequent quantification of nitrogen to determine the ethylenediamine content. hach.comhelsinki.fi | ≥98.0% avantorsciences.com |
Chemical Reactivity and Mechanistic Studies of Ethylenediamine Dihydroiodide
Protonation Equilibria and Acid-Base Chemistry
Ethylenediamine (B42938) dihydroiodide is the salt formed from the reaction of ethylenediamine, a weak base, with two equivalents of hydroiodic acid. ontosight.ai In aqueous solutions, it can participate in protonation equilibria. The ethylenediamine molecule has two primary amine groups, each capable of accepting a proton. The dihydroiodide salt already has both amine groups protonated. wikipedia.org
The acid-base chemistry is fundamental to understanding its behavior in solution. The protonated amine groups can deprotonate in the presence of a base. The study of protonation constants of similar diamines, such as those in H2dedpa-N,N′-pram, has been conducted through techniques like potentiometric and spectrophotometric titrations to determine the equilibrium constants for each protonation step. nih.gov For ethylenediamine itself, extensive studies have determined its protonation constants and the associated thermodynamic data. researchgate.net
Coordination Chemistry and Ligand Properties
The ethylenediamine moiety in ethylenediamine dihydroiodide is a classic bidentate ligand in coordination chemistry, often abbreviated as "en". wikipedia.org It forms stable chelate rings with a wide variety of transition metal ions. atamankimya.comlibretexts.org
Ethylenediamine is a potent chelating agent, readily forming complexes with many metal ions, including cobalt, nickel, and copper. The two nitrogen atoms of the ethylenediamine molecule each donate a lone pair of electrons to the central metal ion, forming two coordinate covalent bonds. atamankimya.comlibretexts.org This chelation results in a stable five-membered ring structure. The stability of these complexes is enhanced by the chelate effect, which is an entropic effect favoring the formation of chelated complexes over complexes with monodentate ligands. While ethylenediamine dihydrochloride (B599025) is noted as a chelating agent, the dihydroiodide form would behave similarly in solution once the ethylenediamine is liberated. patsnap.com
The formation of coordination complexes with ethylenediamine is extensive and well-documented. researchgate.net For example, the complex [Co(en)3]3+ is a classic example of a chiral tris-chelate complex. atamankimya.com The formation of these complexes can be studied using various techniques, including pH-metric titrations, to determine their stability constants. researchgate.net The ability of ethylenediamine to form stable complexes is utilized in various applications, such as in catalysis and as a stabilizing agent. atamankimya.comsmolecule.com The resulting coordination compounds can exhibit a range of geometries, including octahedral and tetrahedral, depending on the metal ion and the number of ligands. libretexts.orglumenlearning.com
Table 1: Examples of Ethylenediamine-Metal Complexes This table is interactive. Click on the headers to sort the data.
| Metal Ion | Complex Formula | Coordination Number | Geometry |
|---|---|---|---|
| Cobalt(III) | [Co(en)₃]³⁺ | 6 | Octahedral |
| Nickel(II) | [Ni(en)₃]²⁺ | 6 | Octahedral |
| Copper(II) | [Cu(en)₂]²⁺ | 4 | Square Planar |
Chelation Behavior with Transition Metal Ions
Fundamental Organic Reactions Involving the Iodide Moiety
The iodide ion in this compound can participate in various organic reactions, primarily as a nucleophile and a reducing agent.
This compound can serve as a source of iodide for iodination reactions in organic synthesis. ontosight.aicymitquimica.com The iodide ion is a good nucleophile and can displace leaving groups in substitution reactions to introduce an iodine atom into an organic molecule. These iodinated organic compounds can be valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. smolecule.com
The iodide ion is the reduced form of iodine and can be oxidized to elemental iodine (I₂). This redox transformation is a key aspect of its chemistry. For instance, in some analytical procedures, iodide is oxidized to iodine, which can then be detected and quantified. Conversely, elemental iodine can be reduced to iodide. This redox chemistry is central to various processes, including the synthesis of this compound itself, which can be prepared by reacting ethylenediamine with elemental iodine in the presence of a reducing agent like hydrazine (B178648). google.com The redox potential of the I₂/I⁻ couple is a critical factor in these transformations. The study of dissimilatory iodate (B108269) reduction by certain bacteria highlights the biological significance of iodine's redox chemistry. asm.org
Nucleophilic Substitution Reactions
This compound serves as a versatile compound in nucleophilic substitution reactions, primarily due to the presence of both nucleophilic amine groups and iodide ions, which can act as leaving groups. The reactivity of the ethylenediammonium dication (C₂H₄(NH₃)₂²⁺) and the iodide anions allows for a range of synthetic transformations.
The iodide ions in this compound can be replaced by other anions when subjected to the right conditions. In these reactions, the C–I bond undergoes heterolysis, where the iodide ion departs as a stable, weakly basic leaving group. rammohancollege.ac.in The carbon atom is then attacked by a nucleophile, a species with an unshared pair of electrons, to form a new covalent bond. rammohancollege.ac.in
Furthermore, the ethylenediamine moiety itself, particularly when deprotonated to the free base, acts as a potent nucleophile. The two primary amine groups readily attack electrophilic centers. This bifunctional nature allows it to form derivatives with various organic compounds, including alkylating agents. wikipedia.orgatamankimya.com For instance, it reacts with alkyl halides, where the nitrogen atoms displace the halide to form new carbon-nitrogen bonds. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules and polymers. wikipedia.orgatamankimya.com
The table below summarizes typical nucleophilic substitution reactions involving ethylenediamine and its dihydroiodide salt.
Table 1: Examples of Nucleophilic Substitution Reactions
| Substrate/Reagent | Nucleophile | Product Type | Significance |
|---|---|---|---|
| Alkyl Halide | Ethylenediamine | N-Alkylated Ethylenediamine | Synthesis of substituted diamines, precursors for ligands and polymers. |
| 1,2-Dichloroethane (B1671644) | Ammonia (B1221849) | Ethylenediamine | Industrial synthesis route for the parent diamine. wikipedia.org |
Reaction Mechanisms with Organic Precursors (e.g., Imidazolinium Cation Formation)
This compound is a key precursor in the synthesis of heterocyclic compounds, most notably imidazolinium salts. smolecule.com These salts are the direct precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry and as organocatalysts. orgsyn.org
The formation of an imidazolinium cation from an ethylenediamine salt typically involves a cyclocondensation reaction with a suitable one-carbon source, such as an orthoester or an aldehyde. orgsyn.orgorganic-chemistry.org A common method involves the reaction of an N,N'-disubstituted ethane-1,2-diamine dihydrohalide salt (like the dihydroiodide or dihydrochloride) with triethyl orthoformate. orgsyn.org
The general mechanism proceeds as follows:
Amine Condensation: The N,N'-disubstituted ethylenediamine reacts with the one-carbon electrophile. For example, with triethyl orthoformate, the two amine groups sequentially attack the central carbon atom, eliminating ethanol (B145695) molecules to form an aminal intermediate.
Cyclization: The intermediate undergoes an intramolecular cyclization, driven by the elimination of a third molecule of ethanol, to form the five-membered imidazolidine (B613845) ring.
Dehydrogenation/Oxidation: The resulting imidazolidine, a saturated heterocycle, is then converted to the unsaturated imidazolinium cation. This can be achieved through catalytic dehydrogenation, often using a catalyst like Palladium on carbon (Pd/C). researchgate.net Alternatively, chemical oxidants can be employed. researchgate.net
The use of an ethylenediamine dihydrohalide salt can be advantageous as it serves as a single starting material providing both the diamine backbone and the counter-anion for the resulting imidazolinium salt. orgsyn.org Microwave-assisted synthesis has been shown to be a particularly efficient method for this transformation, significantly reducing reaction times. orgsyn.org
Table 2: Key Steps in Imidazolinium Cation Formation
| Step | Reactants | Intermediate/Product | Reagents/Conditions | Reference |
|---|---|---|---|---|
| 1. Diamine Preparation | Glyoxal, Substituted Aniline | N,N'-disubstituted ethane-1,2-diimine | Condensation | orgsyn.org |
| 2. Reduction | N,N'-disubstituted ethane-1,2-diimine | N,N'-disubstituted ethylenediamine | Sodium Borohydride | orgsyn.org |
| 3. Cyclocondensation | N,N'-disubstituted ethylenediamine dihydrochloride | 1,3-Disubstituted Imidazolinium Chloride | Triethyl orthoformate, Heat (Microwave) | orgsyn.org |
Applications in Advanced Materials Science
Perovskite Materials for Optoelectronic Devices
Ethylenediamine (B42938) dihydroiodide has garnered considerable attention for its role in optimizing perovskite solar cells (PSCs). alfachemic.com Its incorporation, either as an additive or in post-treatment processes, has led to significant improvements in the efficiency and stability of these devices. nih.govrsc.orgacs.org
Stabilization of Perovskite Phases via Interface Engineering
A significant challenge in perovskite technology is the phase instability of certain formulations, particularly the all-inorganic α-CsPbI3, which tends to convert to an undesirable non-perovskite δ-phase under ambient conditions. nih.gov Research has shown that introducing a small amount of ethylenediamine dihydroiodide can effectively stabilize the desired α-phase. nih.gov For instance, the incorporation of the ethylenediammonium (EDA2+) cation can cross-link the CsPbI3 lattice through strong chemical bonding, allowing the perovskite to maintain its α-phase for extended periods, even under thermal stress. nih.govaip.org This stabilization is achieved by forming a two-dimensional (2D) EDAPbI4 perovskite structure that integrates with the three-dimensional (3D) CsPbI3, thereby preventing the detrimental phase transition. nih.gov This strategy has been instrumental in developing all-inorganic lead halide PSCs with enhanced performance and reliability. nih.gov
Furthermore, EDAI2 is used in surface treatments to mitigate phase segregation in wide-bandgap (WBG) perovskites, which are crucial for tandem solar cells. nih.gov By reacting with residual lead iodide (PbI2) at the perovskite interface, EDAI2 helps to create a more stable and homogeneous perovskite film. nih.gov This surface reaction strategy has been shown to significantly improve the photovoltage of WBG cells. nih.gov
Defect Passivation and Mitigation Strategies in Perovskite Films
Studies have demonstrated that post-treatment of perovskite surfaces with ethylenediamine, often via vapor annealing, can suppress non-radiative recombination, reduce lattice strain, and decrease Urbach energy. uni-konstanz.de This leads to a substantial improvement in the photovoltaic performance and shelf-life of inverted PSCs. uni-konstanz.de In tin-based perovskite solar cells, EDAI2 additives have been shown to cure pinhole issues, passivate surface defect states, and prevent the oxidation of Sn2+ to Sn4+. rsc.org The synergistic use of EDAI2 with other molecules, such as in a bimolecular strategy with 2-thiopheneethylammonium chloride, can achieve a deeply penetrating passivation layer, further suppressing non-radiative recombination at the perovskite/electron transport layer interface. researchgate.net
Influence on Charge Carrier Transport and Photovoltaic Performance
The improvements in perovskite film quality through stabilization and defect passivation by EDAI2 directly translate to enhanced charge carrier transport and photovoltaic performance. kpvs.or.krresearchgate.net By reducing defect densities, EDAI2 facilitates more efficient charge extraction and transport, minimizing recombination losses. rsc.org This is evident in the significant enhancements observed in key photovoltaic parameters.
The introduction of EDAI2 has been shown to improve the short-circuit current (Jsc) and open-circuit voltage (Voc) by reducing trap states in the perovskite film. rsc.org For example, a universal surface treatment with EDAI2 has been successfully applied to p-i-n devices with various perovskite compositions (Sn-, Pb-, and mixed Sn-Pb-based), leading to notable increases in efficiency, with the most significant benefit seen in the open-circuit voltage. acs.org The treatment can be applied through both wet (spin-coating) and dry (thermal evaporation) methods, highlighting its versatility. acs.org
| Perovskite Composition | Treatment Method | Efficiency (%) | VOC Enhancement (mV) | Reference |
| Sn-based | Spin-coating/Evaporation | 11.4 | up to 200 | acs.org |
| Pb-based | Spin-coating/Evaporation | 22.0 | up to 200 | acs.org |
| Mixed Sn-Pb-based | Spin-coating/Evaporation | 22.9 | up to 200 | acs.org |
| (CsGA)0.15FA0.70SnI3 | Additive | 6.39 | - | rsc.org |
| α-CsPbI3 | Additive | 11.8 | - | nih.gov |
Table 1: Impact of this compound Treatment on Photovoltaic Performance
Precursor Role in Mixed Cation/Anion Perovskite Synthesis
This compound also serves as a critical precursor in the synthesis of mixed-cation or mixed-anion perovskites. alfachemic.com The ability to tune the composition of the perovskite by incorporating different cations and anions is essential for optimizing its optoelectronic properties, such as the band gap and carrier diffusion lengths. alfachemic.comrsc.org
The addition of ethylenediamine to the precursor solution of formamidinium cesium lead halide perovskites has been shown to improve film homogeneity and suppress phase instabilities common in high-bromide content formulations. researchgate.net Interestingly, research indicates that in solution, ethylenediamine reacts with the formamidinium (FA+) cation to form imidazolinium cations, and it is the presence of these imidazolinium cations during crystallization that leads to the improved properties of the perovskite thin film. researchgate.net The introduction of the bivalent ethylenediammonium (EDA2+) cation into methylammonium/formamidinium lead iodide perovskites has also been shown to form stable and efficient triple-cation perovskites. rsc.org
Supramolecular Chemistry and Controlled Self-Assembly
The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, offer a powerful approach to creating complex and functional materials. Ethylenediamine and its derivatives are valuable building blocks in this field due to their ability to form predictable and stable interactions.
Design and Construction of Supramolecular Architectures
The self-assembly of molecular building blocks into well-defined architectures is a cornerstone of supramolecular chemistry. bszyszko.pl Ethylenediamine derivatives can be used to direct the formation of intricate structures through interactions like hydrogen bonding and metal coordination. nih.govcymitquimica.com For example, the flexible nature of certain systems allows for the encapsulation of various halides. icmol.es The design of such systems often involves leveraging the interplay of different non-covalent forces to achieve a desired structure and function. nih.gov While the direct use of this compound in creating these specific architectures is an area of ongoing research, the fundamental principles demonstrated with similar ethylenediamine-based compounds highlight the potential for EDAI2 to be used in the rational design and construction of novel supramolecular networks. nih.gov
Chemical Mechanical Polishing (CMP) of Advanced Materials
Chemical Mechanical Polishing (CMP) is a critical manufacturing process for achieving atomic-level smoothness on material surfaces, particularly in the semiconductor and microelectromechanical systems (MEMS) industries. The performance of the polishing slurry is paramount, and additives like this compound play a crucial chemical role.
In the precision polishing of advanced metal oxides such as lead zirconate titanate (PZT, Pb[ZrₓTi₁₋ₓ]O₃), ethylenediamine-based compounds are used as potent complexing agents. researchgate.netresearchgate.net Research utilizing the closely related ethylenediamine dihydrochloride (B599025) (EDA·2HCl) in slurries for polishing PZT-4 (Pb(Zr₀.₄₄Ti₀.₅₆)O₃) demonstrates that the ethylenediamine molecule can chelate metal ions on the material's surface. researchgate.net It is proposed that the ethylenediamine adsorbs onto the PZT surface by forming a complex with the titanium (Ti⁴⁺) ions. researchgate.netresearchgate.net This chemical interaction weakens the surface, facilitating its removal during the mechanical polishing phase. Given that the active species is the ethylenediamine cation, similar performance is anticipated from this compound.
The concentration of the ethylenediamine salt in the CMP slurry has a pronounced and non-linear effect on the material removal rate (MRR). researchgate.net Studies on PZT-4 polishing at a pH of 4.0 revealed a specific mechanism dependent on the surface coverage of the complexing agent. researchgate.netresearchgate.net
Low Concentration: At low concentrations of ethylenediamine dihydrochloride, the adsorbed molecules are distributed discretely across the PZT surface. This sparse coverage creates weakened points that are easily removed by the mechanical action of the polishing pad and abrasive particles, resulting in a high MRR. researchgate.net
Optimal Concentration: The MRR increases with concentration up to a certain point, reaching a peak of 498 nm/min at an optimal concentration of 0.75 mM. researchgate.net
High Concentration: As the concentration increases beyond this optimum, a more continuous and uniform film of the ethylenediamine complex forms on the PZT surface. This film acts as a passivation layer, suppressing both the chemical dissolution and the mechanical abrasion of the surface, which causes the MRR to decrease and level off. researchgate.netresearchgate.net
Interestingly, this passivation at higher concentrations is beneficial for achieving a superior surface finish. At a concentration of 50 mM, the surface roughness (Sa) reaches a minimum value of 3.5 nm, producing a smooth, damage-free substrate. researchgate.net This demonstrates a trade-off between removal rate and surface quality, which can be precisely controlled by tuning the concentration of the ethylenediamine-based additive.
Table 1: Effect of Ethylenediamine Dihydrochloride Concentration on PZT Polishing Performance Data based on research using ethylenediamine dihydrochloride at pH 4.0. researchgate.net
| Concentration (mM) | Material Removal Rate (MRR) (nm/min) | Surface Roughness (Sa) (nm) |
|---|---|---|
| 0 | Low (baseline) | - |
| 0.75 | 498 (Peak) | - |
Complexing Agent in Metal Oxide Surface Processing (e.g., Lead Zirconate Titanate)
Directed Synthesis of Nanomaterials
The synthesis of nanomaterials with precisely controlled size, shape, and structure is essential for harnessing their unique properties. This compound can serve as a source for ethylenediamine, which is widely employed as a structure-directing or shape-controlling agent in the synthesis of various inorganic nanomaterials, particularly metal oxides like titanium dioxide (TiO₂). cncb.ac.cnoup.com
Ethylenediamine plays a critical role in governing the morphology of TiO₂ during its synthesis, often through hydrothermal or solvothermal methods. acs.orgresearchgate.net It can act as a ligand or a capping agent that selectively adsorbs onto specific crystal facets of the growing nanoparticles. cncb.ac.cnoup.com This preferential adsorption alters the relative growth rates of different crystal planes, guiding the final three-dimensional structure of the nanomaterial. acs.orgmdpi.com
A notable example is the synthesis of dahlia-like TiO₂ microstructures. Research has shown that these complex, flower-like morphologies can be successfully produced through an ethylenediamine-assisted hydrothermal method. researchgate.net In this process, ethylenediamine acts as a ligand that facilitates the assembly of two-dimensional (2D) thin nanosheets into the final hierarchical, dahlia-like structure. researchgate.net
Beyond this specific morphology, ethylenediamine has been used to create other complex TiO₂ shapes:
Spindle-like and Ellipsoidal Particles: By promoting selective adsorption on crystal planes parallel to the c-axis of anatase TiO₂, ethylenediamine can induce the formation of spindle-shaped or ellipsoidal nanoparticles with high aspect ratios. cncb.ac.cnoup.com
Flower-like and Durian-like Structures: In various solvothermal systems, ethylenediamine has been instrumental in converting amorphous TiO₂ nanospheres into unique architectures described as flower-like or even durian-like, which are composed of organized nanosheets or nanorods. acs.orgdntb.gov.uamdpi.com
This ability to direct crystal growth makes ethylenediamine, and by extension its salt forms like this compound, a valuable tool for materials scientists designing advanced nanomaterials for applications in photocatalysis, energy storage, and sensing. researchgate.netscispace.com
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₂H₁₀I₂N₂ |
| Ethylenediamine | C₂H₈N₂ |
| Ethylenediamine dihydrochloride | C₂H₁₀Cl₂N₂ |
| Lead Zirconate Titanate (PZT) | Pb[ZrₓTi₁₋ₓ]O₃ |
| Titanium Dioxide | TiO₂ |
| Imine | R₂C=NR' |
Applications in Organic Synthesis and Specialized Chemical Transformations
Strategic Reagent for Complex Organic Molecule Synthesis
The bifunctional nature of ethylenediamine (B42938) dihydroiodide, possessing both amine and iodide functionalities, makes it a valuable building block for the construction of complex organic structures. smolecule.com
Ethylenediamine dihydroiodide is a key starting material for the synthesis of various heterocyclic compounds. These cyclic structures containing atoms of at least two different elements in their rings are fundamental to many areas of chemistry, including pharmaceuticals and materials science.
One significant application is in the synthesis of piperazine (B1678402) and its derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. They are considered N,N'-disubstituted ethylenediamine derivatives. researchgate.net While various methods exist for piperazine synthesis, those involving ethylenediamine precursors are common. researchgate.netchemicalbook.com For instance, monosubstituted piperazines can be prepared, and in some methods, piperazine dihydrochloride (B599025) is recovered and can be reused. mdpi.com
Another important class of heterocycles derived from ethylenediamine precursors are 1,4,5,6-tetrahydropyrimidines . These are partially reduced pyrimidine (B1678525) systems that have garnered interest for their pharmacological properties. researchgate.netnih.gov The synthesis of these compounds can be achieved through the condensation of diamines, such as ethylenediamine, with other appropriate molecules. researchgate.net For example, a palladium-catalyzed three-component reaction of aryl halides, isocyanides, and 1,3-diaminopropane (B46017) (a related diamine) yields 2-aryl-1,4,5,6-tetrahydropyrimidines. acs.org Similarly, bis-nitrile compounds can react with ethylenediamine in the presence of hydrogen sulfide (B99878) to form tetrahydropyrimidines. nih.gov
The following table summarizes the synthesis of these heterocyclic compounds from ethylenediamine precursors:
| Heterocyclic Compound | Synthetic Approach | Key Reactants | Ref. |
| Piperazine | Cyclization/Substitution | Ethylenediamine derivatives | researchgate.netchemicalbook.com |
| 1,4,5,6-Tetrahydropyrimidine | Condensation/Cyclization | Diamines (e.g., ethylenediamine), Aryl halides, Isocyanides, Bis-nitriles | researchgate.netacs.orgnih.gov |
This compound can serve as a precursor for the synthesis of N-heterocyclic carbenes (NHCs). smolecule.com NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts in their own right.
The synthesis of NHC precursors, specifically 1,3-diarylimidazolinium salts, often involves the cyclization of N,N'-diarylethylenediamine dihydrochlorides with a C1 building block like triethyl orthoformate. organic-chemistry.orgresearchgate.netthieme-connect.com This method is a standard and popular protocol due to its applicability to a wide range of primary amines. researchgate.net Microwave-assisted synthesis has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes while maintaining high yields. organic-chemistry.org
The general synthetic route to these NHC precursors is depicted below:
Starting Material: N,N'-diarylethylenediamine dihydrohalide (e.g., dihydroiodide or dihydrochloride)
Reagent: Triethyl orthoformate
Product: 1,3-diarylimidazolinium halide
This efficient synthesis opens avenues for the rapid generation of ligand libraries for various catalytic applications. organic-chemistry.org
Derivatization to Heterocyclic Compounds
Facilitation of Alkylation and Acylation Reactions
This compound's properties make it a useful reagent in specific alkylation and acylation reactions. smolecule.com These reactions involve the transfer of an alkyl or acyl group, respectively, and are fundamental transformations in organic synthesis.
While direct examples of this compound as a catalyst or primary reagent in classical Friedel-Crafts alkylation or acylation are not extensively documented in the provided context, its constituent parts, the ethylenediamine cation and the iodide anion, can influence such reactions. The amine groups can act as bases or nucleophiles, and the iodide ion can be a good leaving group or a nucleophile in certain contexts.
The use of ethylenediamine itself in directing C-H functionalization highlights the potential of related compounds. For instance, sterically hindered ethylenediamine ligands have been developed for the challenging β-deuteration of unactivated aliphatic carboxylic acids, a type of C-H functionalization. acs.org
Intermediate in Specific Synthetic Pathways (e.g., Imidazole (B134444) Derivatives)
This compound is a valuable intermediate in the synthesis of various organic compounds, including imidazole derivatives. smolecule.com Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms and are found in many biologically active molecules.
One common route to imidazole derivatives involves the initial formation of a 2-imidazoline, which is then oxidized. For example, 2-imidazolines can be prepared in good yields from the reaction of an aldehyde and ethylenediamine with iodine in the presence of potassium carbonate. organic-chemistry.orgisca.in The resulting 2-imidazolines can then be smoothly oxidized to the corresponding imidazoles. isca.in
A general scheme for this synthesis is as follows:
Condensation: Aldehyde + Ethylenediamine + I₂/K₂CO₃ → 2-Imidazoline
Oxidation: 2-Imidazoline → Imidazole
This two-step process provides an efficient pathway to substituted imidazoles, which are important scaffolds in medicinal chemistry. isca.in
Mechanistic Investigations in Biological Systems Non Clinical Focus
Modulation of Cellular Signaling Pathways (e.g., NF-κB Pathway)
Research has demonstrated that ethylenediamine (B42938) dihydroiodide can modulate cellular signaling pathways involved in the inflammatory response, most notably the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is associated with various inflammatory conditions.
A study investigating the effects of EDDI in ducks challenged with Avian pathogenic Escherichia coli (APEC) revealed that dietary supplementation with EDDI mitigated the host's inflammatory response through the suppression of the NF-κB signaling pathway. nih.gov In this context, APEC infection typically triggers a robust inflammatory cascade. However, the administration of EDDI was found to inhibit the expression of key pro-inflammatory cytokines that are downstream targets of NF-κB activation, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). researchgate.netnih.gov
Furthermore, the inhibitory effect of EDDI was observed to extend to upstream components of the pathway. The study reported a downregulation in the expression of Toll-like receptor 4 (TLR4) and its adaptor protein, Myeloid Differentiation primary response 88 (MyD88). nih.govnih.gov TLR4 is a receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria like E. coli, and its activation initiates the signaling cascade that leads to NF-κB activation. nih.gov By downregulating TLR4 and MyD88, EDDI appears to dampen the initial inflammatory signal triggered by the pathogen. nih.gov
| Gene | Function | Effect of EDDI Supplementation | Reference |
|---|---|---|---|
| TLR4 | Recognizes bacterial lipopolysaccharide and initiates inflammatory signaling | Inhibited expression | nih.gov |
| MyD88 | Adaptor protein that transduces the signal from TLR4 | Inhibited expression | nih.gov |
| NF-κB | Transcription factor that regulates the expression of pro-inflammatory genes | Suppressed activity (inferred from downstream effects) | nih.gov |
| IL-1β | Pro-inflammatory cytokine | Inhibited expression | researchgate.net |
| TNF-α | Pro-inflammatory cytokine | Inhibited expression | researchgate.net |
Interactions with Biological Macromolecules and Pathways
The primary and most well-understood interaction of this compound with biological systems is its role as a source of iodine for the synthesis of thyroid hormones. calibrechem.comcalibrechem.com The iodide ions released from EDDI are taken up by the thyroid gland and incorporated into thyroglobulin, a glycoprotein, to produce thyroxine (T4) and triiodothyronine (T3). cusabio.com These hormones are crucial regulators of metabolism, growth, and development. calibrechem.comcalibrechem.com Studies have shown that supplementation with EDDI can effectively increase serum levels of T3 and T4.
Beyond its role in thyroid hormone synthesis, EDDI has been shown to interact with other biological macromolecules and influence key pathways, particularly those related to intestinal health. Research indicates that EDDI can enhance the integrity of the intestinal barrier by upregulating the mRNA expression of tight junction proteins, including Zonula occludens-1 (ZO-1), Zonula occludens-2 (ZO-2), and Zonula occludens-3 (ZO-3). Tight junctions are protein complexes that regulate paracellular permeability, and their proper function is essential for maintaining a healthy gut barrier. Additionally, EDDI has been found to increase the expression of Mucin 2 (MUC2), a major component of the protective mucus layer in the intestine.
EDDI also appears to interact with and modulate the gut microbiota. Studies have reported that EDDI supplementation can increase the relative abundance of beneficial bacteria, such as those belonging to the orders Clostridiales and Lactobacillales, which are known to produce short-chain fatty acids (SCFAs). Concurrently, an increase in the cecal concentrations of SCFAs like acetic acid, propionic acid, and butyric acid has been observed. These microbial metabolites play a vital role in gut homeostasis and have systemic effects on the host's health.
| Biological Macromolecule/Pathway | Nature of Interaction | Observed Effect | Reference |
|---|---|---|---|
| Thyroid Hormone Synthesis Pathway | Provides iodide for the synthesis of T3 and T4 | Increased serum levels of T3 and T4 | calibrechem.com |
| Tight Junction Proteins (ZO-1, ZO-2, ZO-3) | Upregulation of mRNA expression | Enhanced intestinal barrier function | |
| Mucin 2 (MUC2) | Upregulation of mRNA expression | Strengthened intestinal mucus layer | |
| Gut Microbiota | Modulation of microbial composition | Increased abundance of beneficial bacteria (e.g., Clostridiales, Lactobacillales) | |
| Short-Chain Fatty Acid (SCFA) Production | Increased production by gut microbiota | Elevated levels of acetic, propionic, and butyric acids |
Q & A
Q. What are the standard synthesis methods for EDDI, and how is purity ensured?
EDDI is synthesized by reacting ethylenediamine with hydriodic acid (HI) in a stoichiometric ratio of 1:2. Critical parameters include maintaining anhydrous conditions to prevent side reactions and using controlled temperature (typically room temperature) to avoid iodine sublimation. Purity is validated via argentometric titration (quantifying iodide ions) and total nitrogen analysis (Kjeldahl method), ensuring ≥98% purity .
| Synthesis Parameters | Details |
|---|---|
| Reactants | Ethylenediamine + Hydriodic acid (HI) |
| Molar Ratio | 1:2 (ethylenediamine:HI) |
| Purity Assessment | Argentometric titration, Total Nitrogen analysis |
| Common Impurities | Residual HI, ethylenediamine derivatives |
Q. What analytical techniques are used to characterize EDDI in research settings?
Key methods include:
- X-ray Diffraction (XRD): Confirms crystalline structure.
- FT-IR Spectroscopy: Identifies N–H and C–N bonds (peaks at ~3200 cm⁻¹ and ~1100 cm⁻¹).
- Argentometric Titration: Quantifies iodide content using silver nitrate.
- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposes at >200°C, releasing iodine) .
Q. What are the primary applications of EDDI in animal nutrition studies?
EDDI is used as an iodine supplement in cattle feed to prevent deficiency and foot rot. The FDA limits its use to ≤50 mg/head/day. Studies employ rumen fluid assays to monitor iodine bioavailability and interactions with dietary components like sulfates (which may release free iodine) .
Advanced Research Questions
Q. How does EDDI’s stability vary under different pH and temperature conditions?
EDDI decomposes at elevated temperatures (>200°C), releasing iodine vapor. In acidic environments (pH < 4), it reacts with sulfates to form free iodine, reducing bioavailability. Stability studies use HPLC to quantify degradation products (e.g., iodine, ethylenediamine) and TGA to model thermal behavior .
| Condition | Effect on EDDI | Methodology |
|---|---|---|
| High Temperature | Decomposition (>200°C); iodine release | TGA, Mass Spectrometry |
| Low pH (e.g., rumen) | Reaction with sulfates → free iodine | HPLC, Ion Chromatography |
| Moisture Exposure | Hygroscopicity; accelerates degradation | Karl Fischer Titration |
Q. What methodological challenges arise when detecting EDDI degradation in biological matrices?
Complex matrices (e.g., milk, rumen fluid) require sample pretreatment:
Q. How can contradictions in EDDI’s efficacy against bovine foot rot be resolved?
While Berg et al. (1984) reported efficacy at 10–50 mg/day, the FDA restricts use to iodine supplementation only. Researchers must design blinded trials with controlled iodine intake and standardized foot rot scoring. Confounding factors (e.g., diet, hygiene) should be statistically controlled .
Q. What experimental designs optimize EDDI dosing in feed without exceeding regulatory limits?
- Dose-Response Studies: Vary EDDI concentrations (0.001–0.01% feed DM) and measure iodine in serum/urine.
- Rumen Fermentation Models: Use in vitro systems to assess iodine release kinetics and microbial impacts (e.g., lactate inhibition).
- Safety Thresholds: Adhere to FDA’s 50 mg/day limit; monitor thyroid hormones in cattle .
Data Contradictions and Resolution
- Canadian Milk Iodine Post-Ban (Fischer & Giroux, 1993): Post-EDDI ban, iodine levels dropped by 40%, highlighting its role in dairy iodine content. Method: ICP-MS for iodine quantification .
- Foot Rot Prevention vs. Regulatory Limits: While EDDI shows prophylactic effects, regulatory frameworks prioritize iodine supplementation over therapeutic claims. Researchers must distinguish between nutritional and therapeutic endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
